Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
Executive Summary
In the landscape of modern medicinal chemistry, β -amino alcohols serve as privileged pharmacophores, frequently embedded within the core structures of central nervous system (CNS) therapeutics, antimalarials, and adrenergic modulators. 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol (CAS: 25363-21-7) is a highly specialized, sterically hindered cyclic β -amino alcohol[1]. Featuring a cyclohexane ring fused to a tertiary alcohol and a piperidine-bearing methyl group, this compound provides a rigid, lipophilic scaffold ideal for drug discovery and complex library synthesis.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation.
Physicochemical Properties
The structural architecture of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol dictates its physical behavior and interaction potential. The presence of the basic piperidine nitrogen alongside the tertiary hydroxyl group creates a highly amphiphilic micro-environment within the molecule, while the cyclohexane ring provides significant lipophilic bulk[2].
The quantitative data below summarizes the core properties of the compound.
| Property | Value |
| Chemical Name | 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol |
| CAS Number | 25363-21-7 |
| Molecular Formula | C 12 H 23 NO |
| Molecular Weight | 197.32 g/mol |
| Predicted Boiling Point | ~285 °C |
| Predicted Density | ~0.98 g/cm³ |
| pKa (Basic Nitrogen) | ~9.8 |
| LogP (Lipophilicity) | ~2.6 |
| H-Bond Donors / Acceptors | 1 / 2 |
Table 1: Summary of the physical and chemical properties of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.
Mechanistic Pathways & Reactivity
The most robust and atom-economical route to synthesize 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is via the regioselective nucleophilic ring-opening of the spiro-epoxide 1-oxaspiro[2.5]octane using piperidine as the nucleophile[3].
The Causality of Regioselectivity
Epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic/neutral)[4]. Under the neutral-to-basic conditions provided by the amine nucleophile itself, the reaction proceeds via an SN2 mechanism. 1-oxaspiro[2.5]octane possesses two reactive carbons: the highly substituted tertiary spiro carbon and the primary methylene carbon.
Steric hindrance heavily penalizes nucleophilic trajectory toward the tertiary spiro carbon. Consequently, the piperidine nitrogen exclusively attacks the less hindered primary carbon. The transition state involves the synchronous cleavage of the C-O bond and the formation of the C-N bond, ultimately localizing the negative charge on the tertiary oxygen, which is subsequently protonated to yield the tertiary alcohol[4].
Figure 1: Mechanistic workflow of the SN2 regioselective epoxide ring-opening by piperidine.
Experimental Protocol: Synthesis and Isolation
The following methodology is engineered for high purity and relies on a self-validating purification system.
Step 1: Reaction Setup and Solvent Selection
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Charge a flame-dried round-bottom flask with 1-oxaspiro[2.5]octane (1.0 equiv) and absolute ethanol (0.5 M concentration).
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Add piperidine (1.2 equiv) dropwise at room temperature.
Expert Insight (Causality): The choice of absolute ethanol is critical. While epoxides can be opened in aprotic solvents with strong Lewis acids, 1-oxaspiro[2.5]octane is sterically hindered. Ethanol provides mild electrophilic activation of the epoxide oxygen via hydrogen bonding, lowering the LUMO energy of the C-O bond. This facilitates the SN2 attack without the need for harsh Lewis acids that might promote unwanted Meinwald rearrangement to cyclohexanecarboxaldehyde.
Step 2: Reflux and Self-Validating Monitoring
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Attach a reflux condenser and heat the mixture to 78 °C for 12–16 hours.
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Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) system.
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Self-Validation: Stain the TLC plate with phosphomolybdic acid (PMA). The complete disappearance of the high-Rf epoxide spot confirms 100% conversion, validating the progression to the workup phase.
Step 3: Acid-Base Extraction Workup
To isolate the product without column chromatography, exploit the basicity of the piperidine ring (pKa ~9.8).
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Acidification: Concentrate the crude mixture in vacuo to remove ethanol. Dissolve the residue in ethyl acetate (EtOAc) and extract with 1M HCl (pH ~2).
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Phase Separation: Discard the organic layer. Causality: The basic product protonates into a water-soluble ammonium salt, partitioning into the aqueous layer. Unreacted epoxide and neutral impurities remain in the EtOAc.
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Basification: Cool the aqueous layer to 0 °C and slowly add 2M NaOH until the pH > 11.
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Final Extraction: Extract the alkaline aqueous layer with dichloromethane (CH 2 Cl 2 ) three times.
Figure 2: Self-validating acid-base extraction workflow for product isolation.
Step 4: Isolation
Dry the combined CH 2 Cl 2 layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol as a highly pure, pale yellow oil or low-melting solid.
Analytical Characterization
To confirm the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be observed:
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1 H NMR (CDCl 3 , 400 MHz): Look for the characteristic isolated singlet (or AB quartet if rotation is restricted) around δ 2.2 - 2.5 ppm corresponding to the -CH 2
- group bridged between the quaternary cyclohexane carbon and the piperidine nitrogen. The broad singlet for the -OH proton typically appears around δ 3.0 - 3.5 ppm but is concentration-dependent.
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Mass Spectrometry (ESI-MS): A dominant molecular ion peak at m/z 198.2 [M+H] + is expected, confirming the molecular weight of 197.32 g/mol [2].
References
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Chemistry LibreTexts. "18.5: Reactions of Epoxides - Ring-opening." Organic Chemistry (McMurry). URL:[Link]
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Journal of the American Chemical Society. "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides." ACS Publications. URL: [Link]
